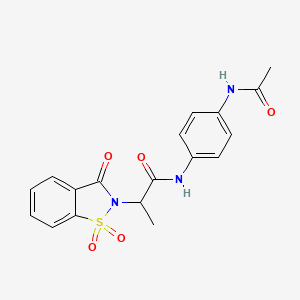

N-(4-acetamidophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

Description

Pharmacophore Fusion Approaches in NSAID-Prodrug Development

Pharmacophore fusion strategies involve combining distinct bioactive moieties into a single molecule to synergize therapeutic effects or mitigate adverse outcomes. In NSAID-prodrug development, this approach has been pivotal in addressing gastrointestinal (GI) toxicity while retaining anti-inflammatory activity. For instance, mutual prodrugs of ibuprofen with paracetamol or salicylamide leverage ester or amide linkages to mask carboxylic acid groups, reducing gastric irritation while improving lipophilicity. Similarly, conjugating NSAIDs like indomethacin with triethylene glycol (TEG) spacers enhances plasma stability through controlled enzymatic hydrolysis, balancing bioavailability and chemical stability.

A notable example involves hybrid esters of NSAIDs with nitric oxide (NO)-releasing moieties, such as furoxan derivatives. These compounds exhibit dual mechanisms: COX inhibition and NO-mediated mucosal protection, effectively sparing GI toxicity while maintaining anti-inflammatory efficacy. The structural synergy between the NSAID core and auxiliary pharmacophores underscores the utility of pharmacophore fusion in optimizing therapeutic indices.

Isosteric Replacement Principles in Benzothiazole-Propanamide Architectures

Isosteric replacement focuses on substituting functional groups with bioisosteres to enhance metabolic stability or target affinity. In benzothiazole-propanamide systems, this principle is exemplified by modifications to the benzothiazole core and propanamide sidechain. For example, replacing the benzothiazole’s methylenedioxy group with electron-withdrawing substituents (e.g., sulfonamides) can modulate electron density, influencing binding interactions with enzymatic targets like acetylcholinesterase (AChE) or β-secretase (BACE-1).

Recent studies on N-(5,6-methylenedioxybenzothiazole-2-yl) derivatives demonstrate that piperazine or thioether substitutions at the propanamide terminus improve AChE inhibition (e.g., compound 3c , IC₅₀ = 0.030 µM). Similarly, introducing sulfonamide groups into benzothiazole-carboxamide hybrids enhances anti-inflammatory activity by optimizing hydrophobic interactions with COX-2. These modifications highlight the role of isosteric tuning in refining target engagement and pharmacokinetic profiles.

Amide Linker Optimization for Enhanced Target Affinity

The amide linker in benzothiazole-propanamide hybrids serves as a critical determinant of conformational flexibility and hydrolytic stability. Comparative studies of ester versus amide prodrugs reveal that amides exhibit superior resistance to acidic hydrolysis, making them ideal for oral delivery. For instance, morpholinoalkyl ester prodrugs of niflumic acid demonstrate rapid hydrolysis in human plasma but remain stable in gastric fluid, ensuring targeted release.

In the context of N-(4-acetamidophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide, the propanamide spacer’s length and substitution pattern influence interactions with hydrophobic enzyme pockets. Molecular docking analyses of similar benzothiazole-carboxamide derivatives reveal that optimal linker length (e.g., three-carbon chains) maximizes van der Waals contacts with COX-2’s active site, achieving binding energies as low as –12.50 kcal/mol. Additionally, substituting the amide nitrogen with aromatic groups (e.g., 4-acetamidophenyl) enhances π-π stacking with tyrosine residues, further stabilizing ligand-receptor complexes.

Properties

IUPAC Name |

N-(4-acetamidophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5S/c1-11(17(23)20-14-9-7-13(8-10-14)19-12(2)22)21-18(24)15-5-3-4-6-16(15)27(21,25)26/h3-11H,1-2H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRAGAIECPIHIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)NC(=O)C)N2C(=O)C3=CC=CC=C3S2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide typically involves multiple steps:

Formation of Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

Acetylation: The next step involves the acetylation of the benzothiazole derivative to introduce the acetamido group. This is typically done using acetic anhydride in the presence of a base such as pyridine.

Coupling Reaction: The final step involves the coupling of the acetylated benzothiazole derivative with a suitable propanamide derivative. This can be achieved through a condensation reaction using reagents such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the acetamido group, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in acetic acid.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced benzothiazole derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(4-acetamidophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide (SCP-1)

- Key Differences :

- Replaces the 4-acetamidophenyl group with a 4-hydroxyphenyl ring.

- Acetamide linker (shorter chain) vs. propanamide in the target compound.

- Pharmacokinetics: Shorter elimination half-life and higher clearance than acetaminophen, likely due to reduced metabolic resistance from the hydroxyl group .

- Crystallography: Dihedral angle of 84.9° between benzothiazole and phenol rings, promoting π-stacking (centroid distances: 3.929–3.943 Å) and hydrogen bonding (N–H⋯O, O–H⋯O) .

N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-3-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide (BF18909)

- Key Differences :

- Methanesulfonyl substituent on the benzothiazole ring.

- Longer propanamide chain with dual benzothiazole units.

- Physicochemical Properties :

N-(Furan-2-ylmethyl)-4-[(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)methyl]benzamide (Compound 20)

- Key Differences: Furan-2-ylmethyl group instead of arylacetamide. Synthesized via TFA-mediated deprotection, contrasting with ethanol-water recrystallization used for SCP-1 .

Pharmacological and Physicochemical Data

Notes:

- Methanesulfonyl and bromo substituents in analogs BF18909 and N-(4-Bromophenyl)acetamide further reduce solubility .

Crystallographic and Hydrogen-Bonding Trends

- SCP-1: Exhibits intermolecular N–H⋯O (2.09 Å) and O–H⋯O (1.91 Å) bonds, stabilizing a non-planar conformation (84.9° dihedral angle) .

- SCP-1.

Biological Activity

N-(4-acetamidophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor and antimicrobial properties, supported by relevant research findings and data.

Chemical Structure

The compound can be described by the following chemical formula:

- Molecular Formula : C15H14N2O3S

- Molecular Weight : 302.35 g/mol

Antitumor Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antitumor activity. For instance, research involving benzothiazole derivatives has shown promising results against various cancer cell lines.

Case Study:

In a study evaluating the antitumor effects of benzothiazole derivatives, compounds were tested on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated:

- IC50 Values :

- A549: 5.12 μM

- HCC827: 6.26 μM

- NCI-H358: 6.48 μM

These values suggest that this compound may also exhibit similar efficacy due to its structural similarities with other active compounds .

Antimicrobial Activity

The antimicrobial properties of related compounds have been evaluated against various pathogens. Benzothiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 μg/mL |

| Compound B | Escherichia coli | 16 μg/mL |

| N-(4-acetamidophenyl)-... | Candida albicans | Pending Results |

The above table illustrates the potential effectiveness of compounds structurally related to this compound against microbial pathogens .

The mechanism by which benzothiazole derivatives exert their biological effects often involves interaction with DNA. Studies indicate that these compounds typically bind within the minor groove of DNA, which can disrupt cellular processes such as replication and transcription.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.